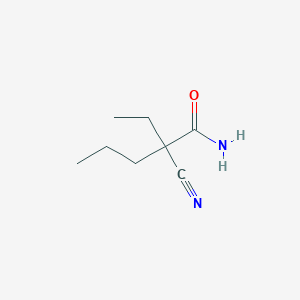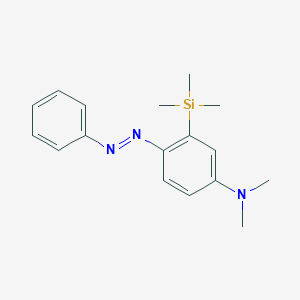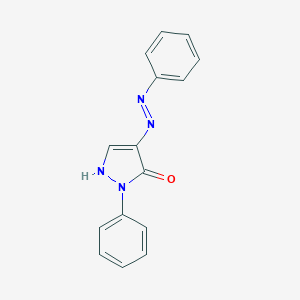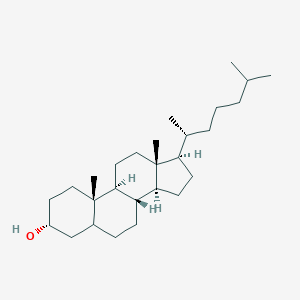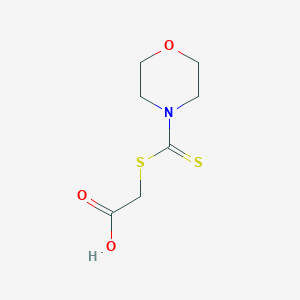
2-(Morpholine-4-carbothioylsulfanyl)acetic acid
Descripción general
Descripción
2-(Morpholine-4-carbothioylsulfanyl)acetic acid, also known as MST-188, is a synthetic small molecule that has shown potential in a range of scientific applications. This compound is a derivative of cysteamine, which is an endogenous antioxidant and a precursor to the antioxidant glutathione. MST-188 has been found to have antioxidant, anti-inflammatory, and cytoprotective properties, making it a promising candidate for the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of 2-(Morpholine-4-carbothioylsulfanyl)acetic acid is not fully understood, but it is believed to involve its ability to scavenge reactive oxygen species and modulate cellular signaling pathways. This compound has been shown to activate the Nrf2 pathway, which regulates the expression of antioxidant and cytoprotective genes. It also inhibits the activation of NF-κB, a transcription factor that promotes inflammation.
Biochemical and Physiological Effects
This compound has been found to have a range of biochemical and physiological effects. It can increase the levels of glutathione and other antioxidants in cells, which helps to protect against oxidative stress. This compound also reduces the levels of inflammatory cytokines and adhesion molecules, which can improve endothelial function and reduce inflammation. In animal models, this compound has been shown to improve tissue perfusion, reduce infarct size, and improve neurological outcomes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(Morpholine-4-carbothioylsulfanyl)acetic acid has several advantages for laboratory experiments. It is a stable and soluble compound that can be easily synthesized in high yields. It has been shown to have low toxicity and high bioavailability in animal models. However, there are some limitations to using this compound in laboratory experiments. It is a relatively new compound, and there is still much to be learned about its mechanism of action and potential side effects. Additionally, the optimal dosing and administration route for this compound have not yet been established.
Direcciones Futuras
There are several potential future directions for research on 2-(Morpholine-4-carbothioylsulfanyl)acetic acid. One area of interest is its potential use in the treatment of cardiovascular disease, including myocardial infarction and heart failure. Another potential application is in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. This compound may also have potential as a therapy for acute respiratory distress syndrome (ARDS) and sepsis. Further research is needed to fully understand the mechanisms of action and potential therapeutic applications of this compound.
Métodos De Síntesis
The synthesis of 2-(Morpholine-4-carbothioylsulfanyl)acetic acid involves the reaction of morpholine-4-carbothioamide with chloroacetic acid in the presence of a base. The resulting compound is then treated with hydrogen sulfide gas to yield the final product. This method has been optimized to produce high yields of pure this compound.
Aplicaciones Científicas De Investigación
2-(Morpholine-4-carbothioylsulfanyl)acetic acid has been studied extensively for its potential therapeutic applications. It has been found to have cytoprotective effects in various cell types, including endothelial cells, cardiomyocytes, and neurons. This compound has also been shown to improve blood flow and reduce inflammation in animal models of ischemia-reperfusion injury, stroke, and traumatic brain injury.
Propiedades
IUPAC Name |
2-(morpholine-4-carbothioylsulfanyl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3S2/c9-6(10)5-13-7(12)8-1-3-11-4-2-8/h1-5H2,(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCECLSATASZQQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=S)SCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3S2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40285096 | |
| Record name | [(Morpholine-4-carbothioyl)sulfanyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40285096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.3 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6317-17-5 | |
| Record name | NSC40463 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40463 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | [(Morpholine-4-carbothioyl)sulfanyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40285096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(3-Bromophenyl)carbamoyl]benzoic acid](/img/structure/B100250.png)
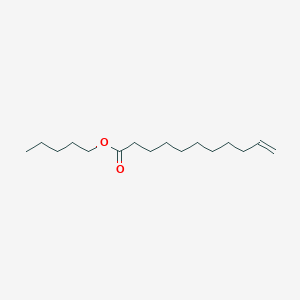
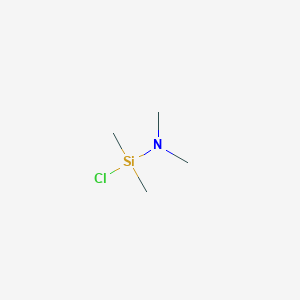
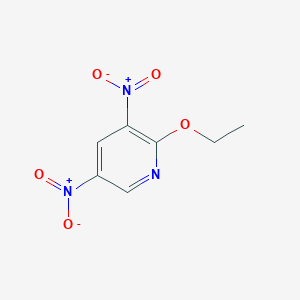
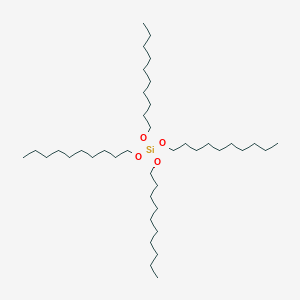
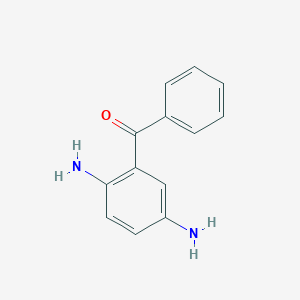
![Furo[2,3-b]furan-2(3H)-one, tetrahydro-6a-methyl-](/img/structure/B100256.png)
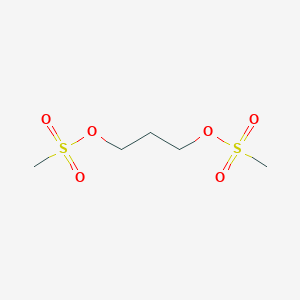

![9,10-Anthracenedione, 1,4-bis[(2-bromo-4,6-dimethylphenyl)amino]-](/img/structure/B100261.png)
